Labetalol

Hemodynamics Vascular Resistance Hypertension

Clinicians and formulary managers requiring a beta-blocker for hypertensive patients with bradycardia or pregnancy-induced hypertension face risks when substituting within the class, as most agents reduce cardiac output and may worsen outcomes. Labetalol solves this through combined α1/β-adrenergic antagonism, lowering vascular resistance (-339 dynes·cm/sec⁵ at 300 mg) without reducing cardiac output (-0.08 L/min). Key evidence: 50% lower preeclampsia risk vs. nifedipine (RR 0.50); neutral lipid profile unlike other beta-blockers; IV formulation for acute hypertensive emergencies. Supplied as ≥98% HPLC-pure racemic mixture. For R&D and pharmaceutical intermediate use only.

Molecular Formula C19H24N2O3
Molecular Weight 328.4 g/mol
CAS No. 36894-69-6
Cat. No. B1674207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLabetalol
CAS36894-69-6
SynonymsAH 5158
AH-5158
AH5158
Albetol
Apo Labetalol
Apo-Labetalol
ApoLabetalol
Dilevalol
Hydrochloride, Labetalol
Labetalol
Labetalol Hydrochloride
Labetalol, (R,R)-Isomer
Labetolol
Normodyne
Presolol
R,R Labetalol
R,R-Labetalol
SCH 19927
SCH-19927
SCH19927
Trandate
Molecular FormulaC19H24N2O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O
InChIInChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)
InChIKeySGUAFYQXFOLMHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.78e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Labetalol: Dual Alpha- and Beta-Blocker


Labetalol is a unique antihypertensive agent that functions as a non-selective β-adrenergic receptor antagonist with concurrent α1-adrenergic receptor blocking activity [1]. Unlike the majority of β-blockers, this dual receptor antagonism results in a hemodynamic profile characterized by a reduction in systemic vascular resistance without the significant decreases in heart rate or cardiac output typical of pure β-blockade [2]. The compound is administered as a racemic mixture of four stereoisomers, each with distinct pharmacodynamic effects, and is available in both oral and intravenous formulations, the latter being indicated for the rapid control of severe hypertension [3].

Dual α₁/β-adrenergic receptor antagonist – supports hemodynamic signaling and cardiovascular research models
Racemic mixture of four stereoisomers – enables stereochemical pharmacology and receptor-subtype selectivity studies
Reported vasodilatory profile via vascular resistance reduction without significant cardiac output decrease – supports vascular function research

Labetalol: Distinct from Other Beta-Blockers


Generic substitution between antihypertensive agents within the beta-blocker class is clinically unsound due to fundamental differences in receptor selectivity and resultant hemodynamic actions. Labetalol's unique dual alpha/beta-blockade distinguishes it from cardioselective agents like metoprolol and non-selective agents like propranolol. This is not a minor variation but translates to distinct, quantifiable physiological effects—such as labetalol's primary action of lowering vascular resistance versus the cardiac output-driven reductions of other beta-blockers—that directly impact therapeutic application and patient selection [1][2]. The specific balance of alpha-to-beta antagonism is also compound-specific, as shown in direct comparisons with carvedilol, further underscoring the risks of assuming class equivalence [3].

Cardioselective β-blockers (e.g., metoprolol) lack α₁-blockade; hemodynamic endpoint profiles differ and may not transfer to models requiring vasodilation.
Non-selective β-blockers (e.g., propranolol) primarily reduce cardiac output rather than vascular resistance, potentially altering cardiovascular research endpoints.
Carvedilol exhibits a different α₁/β potency ratio (3–5× greater) — receptor pharmacology study context may not be directly comparable.

Labetalol: Key Evidence Differentiators


Vascular Resistance Lowering vs. Atenolol and Propranolol

In a direct head-to-head comparison, labetalol demonstrated a fundamentally different hemodynamic mechanism of action than selective and nonselective beta-blockers. Labetalol lowered blood pressure primarily by reducing vascular resistance, whereas reductions in heart rate and cardiac output were the predominant effects of atenolol and propranolol [1].

Hemodynamic Profile
Head-to-head
Labetalol: ↓ vascular resistance 339 dynes·cm/sec⁵; Atenolol: ↑ 147, Propranolol: ↑ 62. Only labetalol reduced systolic BP (−15.3 mmHg).
Reported hemodynamic endpoint context – may support vascular resistance-focused cardiovascular research.
Single-dose crossover study in 12 hypertensive patients; model transferability requires review.
Hemodynamics Vascular Resistance Hypertension

Lower Preeclampsia Risk vs. Nifedipine

A network meta-analysis of 26 trials involving 4,439 pregnant participants with hypertensive disorders found that labetalol was associated with a significantly lower risk of developing preeclampsia compared to nifedipine [1][2]. Labetalol also demonstrated a greater reduction in the risk of severe hypertension versus placebo compared to methyldopa [1].

Preeclampsia Risk
Cross-study
Labetalol vs. nifedipine: RR 0.50 (95% CI 0.28–0.87) for preeclampsia.
Reported pregnancy hypertension model endpoint – lower preeclampsia risk context may inform maternal-fetal pharmacology studies.
Network meta-analysis of RCTs; endpoint context may vary by study design.
Obstetrics Preeclampsia Maternal-Fetal Medicine

Less Bradycardia vs. Metoprolol

In a direct comparison of 91 patients with mild to moderate hypertension, labetalol and metoprolol both effectively lowered blood pressure. However, metoprolol induced a significantly greater reduction in heart rate [1].

Heart Rate Response
Head-to-head
Metoprolol caused significantly greater heart rate reduction than labetalol (p
Reported chronotropic endpoint context – labetalol may support models where heart rate preservation is relevant.
Multicenter trial in mild–moderate hypertension; research model selection should consider endpoint.
Receptor Blockade Ratio
Head-to-head
Carvedilol is 3–5× more potent than labetalol at α₁- and β-receptors; the α/β blockade ratio differs.
Reported receptor pharmacology context – labetalol’s specific ratio may support titratable blockade studies.
Clinical pharmacology study in volunteers; extrapolation to in vitro models requires verification.
Lipid Profile Effect
Class-level
Labetalol shows a neutral effect on triglycerides and HDL cholesterol, in contrast to adverse lipid changes typical of non-vasodilating beta-blockers.
Reported metabolic endpoint context – may support comorbidity research models without lipid-altering interference.
Class-level inference; source-based review; verification in specific model settings recommended.
IV Antihypertensive Comparison
Cross-study
Nicardipine reached goal BP faster and with less variability than labetalol; labetalol required more rescue antihypertensives.
Reported acute blood pressure management context – labetalol may be studied as a vasodilatory beta-blocker comparator.
Systematic review of neurovascular emergency studies; model adaptation requires endpoint-specific review.
Pharmacodynamics Heart Rate Beta-Blockers

Alpha/Beta Blockade Ratio vs. Carvedilol

Although both labetalol and carvedilol are classified as combined alpha/beta-blockers, their pharmacodynamic profiles differ in the ratio of these antagonistic activities. Carvedilol is approximately 3 to 5 times more potent than labetalol in blocking alpha1- and beta-receptors [1]. Furthermore, at acute doses, the ratio of alpha-blockade to beta-blockade for carvedilol differs from that of labetalol, which results in different hemodynamic responses [2].

Receptor Blockade Ratio
Head-to-head
Carvedilol is 3–5× more potent than labetalol at α₁- and β-receptors; the α/β blockade ratio differs.
Reported receptor pharmacology context – labetalol’s specific ratio may support titratable blockade studies.
Clinical pharmacology study in volunteers; extrapolation to in vitro models requires verification.
Receptor Pharmacology Alpha-Adrenergic Beta-Adrenergic

Neutral Lipid Profile vs. Non-Vasodilating Beta-Blockers

Labetalol is noted as an exception among beta-blockers regarding its effect on lipid profiles. Unlike many non-vasodilating beta-blockers, which are known to increase triglycerides and decrease HDL cholesterol, labetalol has a neutral effect [1]. A direct comparison with metoprolol confirmed no significant effects of either drug on plasma lipids or lipoprotein fractions, placing labetalol in a metabolically favorable category [2].

Lipid Profile Effect
Class-level
Labetalol shows a neutral effect on triglycerides and HDL cholesterol, in contrast to adverse lipid changes typical of non-vasodilating beta-blockers.
Reported metabolic endpoint context – may support comorbidity research models without lipid-altering interference.
Class-level inference; source-based review; verification in specific model settings recommended.
Lipid Metabolism Cholesterol Cardiovascular Risk

IV Blood Pressure Control vs. Nicardipine

In the management of acute neurovascular emergencies, a systematic review compared intravenous labetalol with nicardipine. The review found that nicardipine appears to reach goal blood pressure faster and with less variability, and requires less rescue antihypertensive use [1].

IV Antihypertensive Comparison
Cross-study
Nicardipine reached goal BP faster and with less variability than labetalol; labetalol required more rescue antihypertensives.
Reported acute blood pressure management context – labetalol may be studied as a vasodilatory beta-blocker comparator.
Systematic review of neurovascular emergency studies; model adaptation requires endpoint-specific review.
Hypertensive Emergency Intravenous Blood Pressure Variability

Labetalol: Procurement-Focused Application Scenarios


First-Line Antihypertensive in Pregnancy

Clinical procurement for obstetrics and maternal-fetal medicine units should prioritize labetalol based on evidence from a network meta-analysis of 26 trials. The data shows labetalol is associated with a 50% lower risk of preeclampsia compared to nifedipine (RR 0.50) and a greater reduction in severe hypertension versus placebo (RR 0.20) compared to methyldopa (RR 0.44). This positions labetalol as a key agent for managing blood pressure in pregnancy while potentially mitigating serious maternal complications [1][2].

Hypertension with Bradycardia or Low Output

For hospital formularies and cardiology clinics, labetalol should be the preferred beta-blocker for hypertensive patients with concurrent bradycardia or conditions where preserving cardiac output is essential. Direct comparative evidence shows that labetalol (300 mg) reduced vascular resistance by 339 dynes·cm/sec⁵ with no effect on cardiac output (-0.08 L/min), whereas atenolol (100 mg) and propranolol (80 mg) decreased cardiac output and increased vascular resistance. A separate head-to-head trial also confirmed that metoprolol causes a significantly greater reduction in heart rate than labetalol (p < 0.01) [1][2].

Dyslipidemia and Metabolic Syndrome

Procurement for endocrinology and primary care clinics should favor labetalol as the beta-blocker of choice for hypertensive patients with coexisting dyslipidemia. Unlike many beta-blockers that adversely affect lipid profiles, labetalol is a noted exception with a neutral effect on triglycerides and HDL cholesterol. This class-level inference is supported by a direct comparative trial showing no significant effect of labetalol on plasma lipids [1][2].

IV Hypertensive Emergencies: Beta-Blockade and Vasodilation

In emergency departments and intensive care units, intravenous labetalol remains a first-line option for acute blood pressure management. While a systematic review indicates nicardipine may achieve goal blood pressure faster, labetalol is distinguished by its combined alpha and beta-blockade, offering a unique hemodynamic profile that reduces blood pressure primarily through vasodilation while maintaining cardiac output. This makes it particularly suitable for scenarios where concurrent beta-blockade is therapeutically advantageous, such as in aortic dissection or certain perioperative settings [1].

Application
Selection Property
Validation Focus
Maternal-fetal pharmacology studies
Reported lower preeclampsia endpoint in network meta-analysis context
Pregnancy-induced hypertension model endpoints
Cardiovascular hemodynamic research – preserved cardiac output models
Vascular resistance reduction without cardiac output decrease
Hemodynamic endpoint consistency in research cohorts
Metabolic syndrome comorbidity models
Neutral lipid profile effect reported (class-level evidence)
Lipid and metabolic endpoint monitoring in hypertensive models
Acute severe hypertension research models – IV vasoactive agent studies
Combined α/β-blockade intravenous formulation
Blood pressure variability and rescue medication endpoint assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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